![molecular formula C14H16N2O4 B11728928 (E)-4-[3-(Butyrylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B11728928.png)
(E)-4-[3-(Butyrylamino)anilino]-4-oxo-2-butenoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-butanamidophenyl)carbamoyl]prop-2-enoic acid is a synthetic organic compound characterized by its unique structure, which includes a butanamide group attached to a phenyl ring, further connected to a prop-2-enoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-butanamidophenyl)carbamoyl]prop-2-enoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the butanamide group: This can be achieved by reacting butanoic acid with ammonia or an amine under appropriate conditions to form butanamide.
Attachment to the phenyl ring: The butanamide group is then attached to a phenyl ring through a carbamoylation reaction, often using a carbamoyl chloride derivative.
Formation of the prop-2-enoic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-butanamidophenyl)carbamoyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
3-[(3-butanamidophenyl)carbamoyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 3-[(3-butanamidophenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-[(1H-Indazol-5-yl)carbamoyl]prop-2-enoic acid: Similar structure but with an indazole ring instead of a phenyl ring.
3-[(3-aminophenyl)carbamoyl]prop-2-enoic acid: Similar structure but with an amino group instead of a butanamide group.
Uniqueness
3-[(3-butanamidophenyl)carbamoyl]prop-2-enoic acid is unique due to the presence of the butanamide group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties, such as increased lipophilicity or enhanced binding affinity to certain molecular targets, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C14H16N2O4 |
|---|---|
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
4-[3-(butanoylamino)anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H16N2O4/c1-2-4-12(17)15-10-5-3-6-11(9-10)16-13(18)7-8-14(19)20/h3,5-9H,2,4H2,1H3,(H,15,17)(H,16,18)(H,19,20) |
Clave InChI |
YFSLIMJARIJVRX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



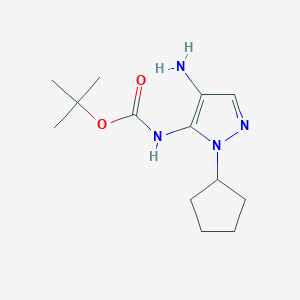
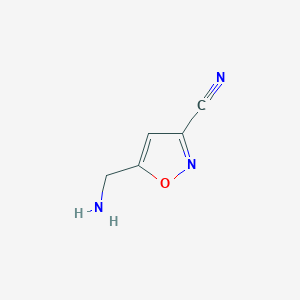
![Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728863.png)
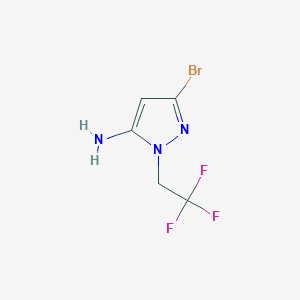
![2-[(Z)-[(2-chlorophenyl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11728874.png)
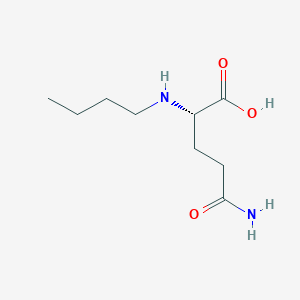
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11728887.png)
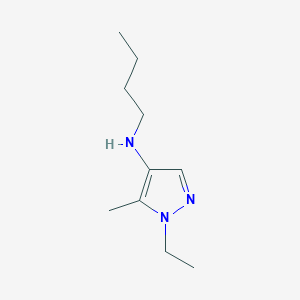
![1,5-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11728897.png)

![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11728909.png)
![heptyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728921.png)

